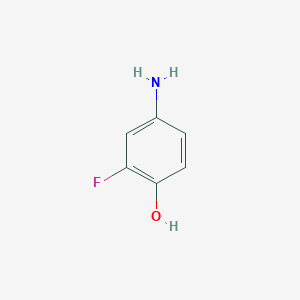

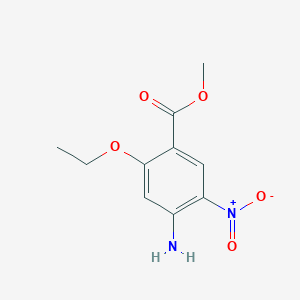

Methyl 4-amino-2-ethoxy-5-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

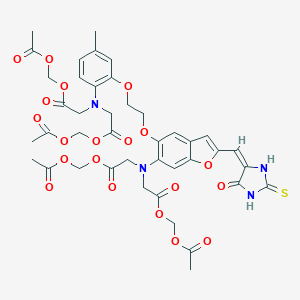

“Methyl 4-amino-2-ethoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C10H12N2O5 . It is a derivative of benzoic acid, which is a common constituent in many different types of plants and serves a key role in the synthesis of many other organic substances .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-ethoxy-5-nitrobenzoate” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structure can be found in the PubChem database .Aplicaciones Científicas De Investigación

Molecular Structure and Hydrogen Bonding

Hydrogen-Bonded Molecular Chains and Sheets Methyl 4-amino-2-ethoxy-5-nitrobenzoate and its derivatives have been analyzed for their unique molecular structures, particularly focusing on hydrogen bonding. The molecules exhibit polarized structures and are linked into chains or sheets through a series of hydrogen bonds, contributing to distinct crystal structures and potentially influencing chemical reactivity and physical properties. Such understanding is crucial for applications in material science and crystal engineering (Portilla et al., 2007).

Chemical Synthesis and Characterization

Synthesis and Characterization of Derivatives Derivatives of methyl 4-amino-2-ethoxy-5-nitrobenzoate have been synthesized through various reactions, including Fischer esterification and condensation reactions. These processes yield compounds with distinct physical and chemical properties, useful for various applications in organic chemistry and potentially in pharmaceuticals. The compounds are characterized using techniques like NMR, mass spectrometry, and IR spectroscopy to confirm their structures and purity (Kam et al., 2020).

Applications in Material Science

Molecular Electronic Structure The electronic structure of methyl 4-amino-2-ethoxy-5-nitrobenzoate derivatives is an area of interest due to its potential applications in material science. The polarized molecular-electronic structure of these compounds can be crucial for designing materials with specific electronic or optical properties. Understanding and manipulating these properties can lead to advancements in fields such as electronics, photonics, and nanotechnology (Portilla et al., 2007).

Antibacterial and Antifungal Activities

Antimicrobial Activities of Schiff Base Ligands Derivatives of methyl 4-amino-2-ethoxy-5-nitrobenzoate, specifically Schiff base ligands synthesized from related compounds, have shown moderate activity against certain bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents, although the activity is generally less compared to standard drugs (Vinusha et al., 2015).

Propiedades

IUPAC Name |

methyl 4-amino-2-ethoxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-3-17-9-5-7(11)8(12(14)15)4-6(9)10(13)16-2/h4-5H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFYCVWWJZYSKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2-ethoxy-5-nitrobenzoate | |

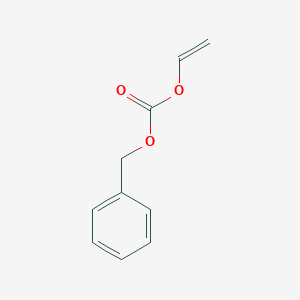

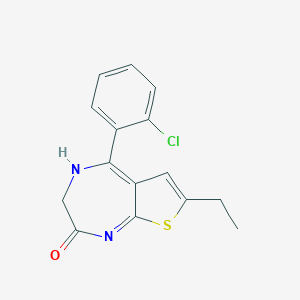

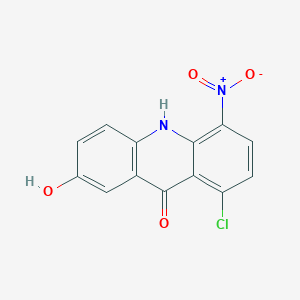

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)

![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)

![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)